- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,
Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)

95652-81-6 structure
상품 이름:6-Chloro-2-methoxynicotinaldehyde
CAS 번호:95652-81-6
MF:C7H6ClNO2
메가와트:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945
6-Chloro-2-methoxynicotinaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 6-chloro-2-methoxynicotinaldehyde
- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
- 6-chloro-2-methoxypyridine-3-carbaldehyde
- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
- 6-Chloro-3-formyl-2-methoxypyridine
- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
- AVBARORPQMEWPR-UHFFFAOYSA-N
- BCP18468
- 3504AJ
- 6-chloro-3-formyl-2-methoxy-pyridine
- AB64671
- SY045175
- AK157966
- 6-Chloro-2-metho
- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
- MFCD11847276
- AKOS022638389
- Z1255428295
- VDA65281
- 95652-81-6
- DB-080321
- W11386
- DS-9123
- 95052-81-6
- SCHEMBL1266601
- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
- DTXSID20445994
- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
- CS-0037312
- EN300-1272363
- 6-Chloro-2-methoxynicotinaldehyde
-
- MDL: MFCD11847276
- 인치: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
- InChIKey: AVBARORPQMEWPR-UHFFFAOYSA-N
- 미소: O=CC1C(OC)=NC(Cl)=CC=1
계산된 속성
- 정밀분자량: 171.0087061g/mol
- 동위원소 질량: 171.0087061g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 142
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.6
- 토폴로지 분자 극성 표면적: 39.2
실험적 성질
- 밀도: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- 융해점: 78-81 °C
- 비등점: 90 ºC (3 Torr)
- 플래시 포인트: 120.2±25.9 ºC,
- 용해도: 미용성(1.7g/l)(25ºC),
6-Chloro-2-methoxynicotinaldehyde 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H302-H315-H317-H319-H335
- 경고성 성명: P261-P280-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 22-36/37/38-43
- 보안 지침: 26-36/37
-
위험물 표지:
- 저장 조건:Inert atmosphere,2-8°C
6-Chloro-2-methoxynicotinaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107952-25g |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 98% | 25g |
¥2671.00 | 2024-04-24 | |
eNovation Chemicals LLC | D545356-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 95% | 1g |
$245 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-50mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 50mg |
¥79.0 | 2022-06-09 | |
abcr | AB442278-1g |
6-Chloro-2-methoxynicotinaldehyde, 95%; . |
95652-81-6 | 95% | 1g |
€98.30 | 2024-08-03 | |
abcr | AB442278-5 g |
6-Chloro-2-methoxynicotinaldehyde, 95%; . |
95652-81-6 | 95% | 5g |
€382.30 | 2022-03-24 | |
Alichem | A024007803-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 1g |
$1797.60 | 2023-08-31 | |
eNovation Chemicals LLC | D954770-5g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 95% | 5g |
$115 | 2024-06-07 | |
eNovation Chemicals LLC | Y1231846-5G |
6-chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 97% | 5g |
$130 | 2024-07-21 | |
eNovation Chemicals LLC | D954770-10g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 95% | 10g |
$170 | 2024-06-07 | |
Alichem | A024007803-500mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500mg |
$1029.00 | 2023-08-31 |
6-Chloro-2-methoxynicotinaldehyde 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
참조
합성회로 2
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
참조
- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
참조
- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2021, 47,,
합성회로 5
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
참조
- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867,
합성회로 6
반응 조건
1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C
참조
- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,
합성회로 7
반응 조건
1.1 Solvents: Tetrahydrofuran
참조
- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxideTetrahedron Letters, 1984, 25(49), 5693-6,
합성회로 8
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
참조
- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
합성회로 9
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
참조
- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
참조
- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C
참조
- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
참조
- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
참조
- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
합성회로 14
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Practical Total Syntheses of Acromelic Acids A and BOrganic Letters, 2014, 16(7), 1980-1983,
합성회로 15
반응 조건
참조
- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,
합성회로 16
반응 조건
참조
- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,
합성회로 17
반응 조건
참조
- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,
합성회로 18
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 DiabetesACS Medicinal Chemistry Letters, 2021, 12(3), 451-458,
합성회로 19
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Practical total syntheses of acromelic acids A and BChemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732,
합성회로 20
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
참조
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
6-Chloro-2-methoxynicotinaldehyde Raw materials
- (2-Chloro-6-methoxypyridin-3-yl)methanol
- (6-Chloro-2-methoxypyridin-3-YL)methanol
- 2,6-Dichloropyridine-3-carbaldehyde
- 2-Chloro-6-methoxypyridine
- 2-Chloro-5-(trichloromethyl)pyridine
6-Chloro-2-methoxynicotinaldehyde Preparation Products
6-Chloro-2-methoxynicotinaldehyde 관련 문헌
-
Eun-Hye Kim,Boyang Ning,Masuki Kawamoto,Hideyuki Miyatake,Eiry Kobatake,Yoshihiro Ito,Jun Akimoto J. Mater. Chem. B 2020 8 10162
95652-81-6 (6-Chloro-2-methoxynicotinaldehyde) 관련 제품
- 1706306-90-2(N-[2-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]benzamide)
- 2228456-69-5(tert-butyl 3-(3-carbamothioylpropyl)piperidine-1-carboxylate)
- 1437311-91-5(Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride)
- 2228698-23-3(methyl 3-(2-fluoro-1-hydroxyethyl)thiophene-2-carboxylate)
- 1263094-19-4(4-Fluoro-3-(trifluoromethyl)-5-chlorosulfonyl) benzoic acid)
- 1172614-86-6(Spirotetramat-?enol-?glucoside)
- 1353971-42-2(3-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester)
- 616-14-8(1-Iodo-2-methylbutane)
- 1314656-42-2(2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid)
- 939-90-2(trans-2-phenylcyclopropane-1-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde

순결:99%
재다:25g
가격 ($):273.0